molecular formula C11H22N2 B8450440 3-Azabicyclo[3.2.2]nonane-3-propanamine CAS No. 3437-28-3

3-Azabicyclo[3.2.2]nonane-3-propanamine

Cat. No.: B8450440
CAS No.: 3437-28-3
M. Wt: 182.31 g/mol
InChI Key: URQQMKMRBDWFAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Bridged Nitrogen Heterocycles in Academic Chemical Research

Bridged nitrogen heterocycles are a class of organic compounds characterized by a bicyclic structure in which the two rings share two non-adjacent atoms, known as bridgehead atoms, with at least one of the bridges containing a nitrogen atom. This arrangement confers a rigid, three-dimensional geometry to the molecule, a feature that is of high interest in medicinal chemistry. The defined spatial arrangement of substituents on these scaffolds can lead to highly selective interactions with biological targets.

The significance of these structures in academic research is multifaceted. Their unique topography allows for the exploration of chemical space in ways that are not possible with flat, aromatic systems. This three-dimensionality can positively influence the pharmacokinetic properties of a drug candidate, including its solubility, lipophilicity, and metabolic stability. Furthermore, the rigid framework of bridged systems can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency. In academic settings, the synthesis of these complex molecules also presents intriguing challenges, driving the development of novel synthetic methodologies.

Historical Context of Azabicyclo[3.2.2]nonane Investigations

Investigations into the azabicyclo[3.2.2]nonane ring system have a history that extends back several decades. Early studies, often focused on fundamental aspects of stereochemistry and conformational analysis, laid the groundwork for later explorations into their biological activities. For instance, research published in the 1970s explored the synthesis and pharmacological properties of 3-azabicyclo[3.2.2]nonane derivatives as potential antitussive agents. nih.gov These initial forays demonstrated the potential of this scaffold to yield compounds with interesting biological profiles. The structural and conformational properties of the parent 3-azabicyclo[3.2.2]nonane have also been a subject of academic interest, with studies employing techniques like nuclear magnetic resonance (NMR) spectroscopy to understand its dynamic behavior. researchgate.net

Overview of the 3-Azabicyclo[3.2.2]nonane Core in Contemporary Chemical Research

In recent years, the 3-azabicyclo[3.2.2]nonane core has emerged as a privileged scaffold in the design of new therapeutic agents. Contemporary research has expanded significantly beyond the initial areas of investigation and now encompasses a wide range of potential applications. A notable area of focus has been the development of antiprotozoal agents. Numerous studies have detailed the synthesis and evaluation of 3-azabicyclo[3.2.2]nonane derivatives for their activity against parasites such as Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (the causative agent of African sleeping sickness). researchgate.netnih.gov

Modern synthetic efforts have concentrated on the derivatization of the 3-azabicyclo[3.2.2]nonane core at the nitrogen atom, introducing a variety of side chains to modulate the biological activity and physicochemical properties of the resulting compounds. This has led to the generation of libraries of analogues that have been systematically screened to establish structure-activity relationships (SAR).

Rationale for Comprehensive Academic Investigation of 3-Azabicyclo[3.2.2]nonane-3-propanamine and Related Analogues

The comprehensive academic investigation of this compound and its analogues is predicated on the promising biological activities observed for the broader class of N-substituted 3-azabicyclo[3.2.2]nonanes. The introduction of an aminoalkyl side chain, such as a propanamine group, at the 3-position is a common strategy in medicinal chemistry to introduce a basic center, which can be crucial for receptor interaction and for improving properties like aqueous solubility.

The rationale for this focused investigation can be summarized as follows:

Building on a Privileged Scaffold: The 3-azabicyclo[3.2.2]nonane core has demonstrated its value as a template for biologically active compounds.

Exploring the Role of the Aminoalkyl Side Chain: The length and basicity of the aminoalkyl chain are critical determinants of biological activity. A systematic study of the propanamine derivative and its analogues allows for a detailed exploration of how these factors influence efficacy and selectivity. For example, studies on N-(aminoalkyl)azabicyclo[3.2.2]nonanes have shown that these compounds possess antiplasmodial and antitrypanosomal activity. researchgate.netmdpi.com

Systematic SAR Studies: By synthesizing and testing a series of related analogues, researchers can build a comprehensive understanding of the structure-activity relationships. This knowledge is invaluable for the rational design of more potent and selective compounds in the future.

Potential for Therapeutic Applications: The demonstrated antiprotozoal activity of related compounds provides a strong impetus for investigating this compound as a potential lead compound for the development of new treatments for infectious diseases.

While specific research exclusively focused on this compound is not extensively detailed in publicly available literature, the synthesis and biological evaluation of closely related N-(2-aminoethyl) and other aminoalkyl derivatives provide a strong foundation and rationale for its investigation. mdpi.com The general synthetic routes to such compounds often involve the reaction of the parent 3-azabicyclo[3.2.2]nonane with a suitable haloalkylamine precursor or a protected aminoalkyl halide followed by deprotection.

Detailed Research Findings

The following table summarizes representative data for the parent 3-azabicyclo[3.2.2]nonane scaffold, which forms the core of the target compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
3-Azabicyclo[3.2.2]nonane283-24-9C8H15N125.21

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3437-28-3

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

3-(3-azabicyclo[3.2.2]nonan-3-yl)propan-1-amine

InChI

InChI=1S/C11H22N2/c12-6-1-7-13-8-10-2-3-11(9-13)5-4-10/h10-11H,1-9,12H2

InChI Key

URQQMKMRBDWFAW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1CN(C2)CCCN

Origin of Product

United States

Synthetic Methodologies for 3 Azabicyclo 3.2.2 Nonane 3 Propanamine and Derived Structures

General Synthetic Routes to the 3-Azabicyclo[3.2.2]nonane Core

The construction of the 3-azabicyclo[3.2.2]nonane ring system is a key challenge that has been addressed through several strategic synthetic approaches. These methods primarily focus on forming the characteristic bridged structure, which consists of a six-membered and a seven-membered ring sharing two bridgehead carbons.

Established Methodologies for Bridged Bicyclic Amine Synthesis

The synthesis of bridged bicyclic amines, including the azabicyclo[3.2.2]nonane system, relies on a few robust and well-established methodologies. One of the most common approaches involves the expansion of a more readily available bicyclic core. For instance, the 3-azabicyclo[3.2.2]nonane skeleton can be prepared from bicyclo[2.2.2]octan-2-one precursors. nih.govresearchgate.net This transformation is typically achieved through ring-expansion reactions such as the Schmidt or Beckmann rearrangement.

In the Schmidt reaction , the bicyclic ketone reacts with hydrazoic acid (HN₃) to form an expanded lactam. Similarly, the Beckmann rearrangement involves the treatment of the corresponding oxime of the ketone with an acid to induce rearrangement to the lactam. The resulting lactam, an azabicyclononanone, is then reduced to yield the saturated 3-azabicyclo[3.2.2]nonane core. nih.govresearchgate.net

Another powerful and more recent strategy for forming bridged aza-cycles is through intramolecular C–H amination . This method can create complex, value-added bridged bicyclic amines by forming a new carbon-nitrogen bond at a remote, unactivated C–H bond. researchgate.net This approach often showcases high functional group tolerance and can be performed on a gram scale, highlighting its utility in synthetic campaigns. researchgate.net

MethodStarting MaterialKey Transformation(s)Product
Ring Expansion Bicyclo[2.2.2]octan-2-one1. Schmidt or Beckmann Rearrangement2. Lactam Reduction3-Azabicyclo[3.2.2]nonane
Intramolecular Amination Substituted Cycloalkane with a Pendant Amine PrecursorC–H Bond Activation and AminationBridged Bicyclic Amine

Convergent and Divergent Synthetic Approaches to the Azabicyclo[3.2.2]nonane System

Synthetic strategies can be broadly categorized as either convergent or divergent. In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds through various transformations. Conversely, a convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then combined in the final stages. mdpi.com

For the azabicyclo[3.2.2]nonane system, a convergent approach is exemplified in the synthesis of isopavine alkaloids, which feature this core skeleton. acs.org In such a strategy, different components of the final tetracyclic structure are prepared separately and then strategically joined. Another convergent method for constructing the related 6-azabicyclo[3.2.2]nonane ring system utilizes a tandem cyclopropanation/Cope rearrangement sequence, where a vinyl diazoacetate reacts with a dihydropyridine (B1217469) derivative. These convergent routes are often efficient for complex targets as they allow for the rapid assembly of the core structure from well-defined building blocks.

Functionalization at the Nitrogen Atom (N3) of the 3-Azabicyclo[3.2.2]nonane System

The tertiary nitrogen atom at the 3-position of the bicyclic system is a prime site for introducing structural diversity. Functionalization at this position allows for the attachment of various side chains and substituents, profoundly influencing the molecule's properties.

Strategies for Incorporating Aliphatic Side Chains, Specifically the Propanamine Moiety

The synthesis of 3-Azabicyclo[3.2.2]nonane-3-propanamine involves the attachment of a propanamine side chain to the N3 atom of the parent heterocycle. A common and effective strategy for installing such N-alkylamine side chains is a two-step process involving either N-alkylation with a haloalkanenitrile or a Michael addition with an α,β-unsaturated nitrile, followed by the chemical reduction of the nitrile group.

To obtain the propanamine moiety, one established route involves the reaction of 3-azabicyclo[3.2.2]nonane with acrylonitrile (B1666552) in a Michael addition reaction. This reaction forms the corresponding propanenitrile intermediate, 3-(3-azabicyclo[3.2.2]nonan-3-yl)propanenitrile. Subsequent reduction of the nitrile functional group, commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄), yields the target primary amine, this compound. This general methodology has been successfully applied to produce N-(2-aminoethyl) analogues by using chloroacetamide followed by LiAlH₄ reduction.

General Synthetic Scheme:

Nitrile Formation: 3-Azabicyclo[3.2.2]nonane + Acrylonitrile → 3-(3-Azabicyclo[3.2.2]nonan-3-yl)propanenitrile

Nitrile Reduction: 3-(3-Azabicyclo[3.2.2]nonan-3-yl)propanenitrile + [Reducing Agent, e.g., LiAlH₄] → this compound

Attachment of Diverse Substituents to the Bicyclic Nitrogen

Beyond the propanamine side chain, the N3 atom of the 3-azabicyclo[3.2.2]nonane core can be functionalized with a wide array of substituents. These modifications are crucial for tuning the molecule's biological activity and physicochemical characteristics.

Several synthetic methods have been employed for this purpose:

Nucleophilic Substitution: The secondary amine of the parent 3-azabicyclo[3.2.2]nonane can react with various electrophiles. For example, it can be refluxed with different 4-chloropyrimidines in the presence of a base to yield N-pyrimidinyl derivatives. nih.gov

Mannich Reaction: The formation of Mannich bases is another route for functionalization. This reaction involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and the 3-azabicyclo[3.2.2]nonane, leading to the formation of β-amino-ketone derivatives.

Reductive Amination: The bicyclic amine can be reacted with aldehydes or ketones in the presence of a reducing agent to form more complex substituted amines.

These reactions enable the linkage of diverse chemical moieties, including aromatic rings, heterocyclic systems, and other complex side chains, to the bicyclic framework. researchgate.net

Enantioselective Synthesis of 3-Azabicyclo[3.2.2]nonane Frameworks

The development of synthetic routes that control the stereochemistry of the 3-azabicyclo[3.2.2]nonane framework is essential, as the biological activity of chiral molecules often resides in a single enantiomer. Several strategies have been developed to achieve enantioselective synthesis of this and related bridged systems.

One prominent approach involves the use of transition-metal-catalyzed asymmetric reactions. For instance, the enantioselective synthesis of isopavine alkaloids, which contain the azabicyclo[3.2.2]nonane skeleton, has been accomplished using an iridium-catalyzed asymmetric hydrogenation of an unsaturated carboxylic acid precursor as a key step. This method establishes the stereochemistry early in the synthesis, which is then carried through to the final product.

Another strategy employs chiral catalysts to induce asymmetry during the ring-forming reaction itself. The construction of the 6-azabicyclo[3.2.2]nonane ring system has been achieved with high enantioselectivity using dirhodium tetraprolinates as chiral catalysts in the reaction between vinyldiazoacetates and protected dihydropyridines. Such methods provide direct access to enantiomerically enriched bicyclic cores, which are valuable starting materials for the synthesis of complex chiral targets.

StrategyKey Reagent/CatalystDescription
Asymmetric Hydrogenation Chiral Iridium ComplexAn unsaturated precursor is hydrogenated to create a chiral center with high enantioselectivity.
Chiral Catalyst-Mediated Cycloaddition Dirhodium TetraprolinatesA chiral catalyst directs the stereochemical outcome of the key ring-forming cycloaddition reaction.

Asymmetric Catalysis in the Construction of Azabicyclo[3.2.2]nonane Skeletons

The construction of chiral, non-racemic bridged bicyclic systems like the azabicyclo[3.2.2]nonane skeleton is a significant challenge in organic synthesis. Asymmetric catalysis offers a powerful tool to achieve this, often employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions. While specific examples detailing the asymmetric catalysis for the 3-azabicyclo[3.2.2]nonane core are not extensively documented in the provided search results, the principles can be inferred from related systems. For instance, the stereoselective Diels-Alder reaction is a cornerstone for building bicyclic frameworks. The reaction between an optically active diene and a dienophile, promoted by a Lewis acid, can produce bicyclic structures with high stereocontrol. beilstein-journals.org In one example, a highly functionalized bicyclo[3.2.2]nonene derivative was synthesized via a TBSOTf-promoted stereoselective Diels-Alder reaction between an optically active 1,4-dimethylcycloheptadiene and acrolein. beilstein-journals.org Such methodologies, which establish multiple stereocenters in a single step, are crucial for the efficient synthesis of complex molecules. The development of new catalytic systems, including both metal-based and organocatalytic approaches, continues to advance the asymmetric synthesis of these and other complex bridged systems. rsc.orgacs.org

Stereochemical Control and Absolute Configuration Determination in Bridged Bicyclic Systems

Achieving stereochemical control is paramount in the synthesis of complex bridged bicyclic molecules. The rigid conformational nature of these systems often allows for predictable facial selectivity in reactions. Synthetic strategies frequently rely on substrate control, where existing stereocenters in the molecule direct the approach of reagents, or on reagent control, using chiral reagents or catalysts.

Once a chiral molecule is synthesized, determining its absolute configuration is a critical step. Single-crystal X-ray analysis is the definitive method for elucidating the three-dimensional structure of crystalline compounds, providing unambiguous proof of the absolute stereochemistry. nih.govnih.gov For non-crystalline materials or when suitable crystals cannot be obtained, chiroptical methods are employed. These techniques, such as Circular Dichroism (CD) spectroscopy, compare experimentally measured data with data calculated for known configurations using computational methods like ab initio Density Functional Theory (DFT). researchgate.net This concerted approach has become a reliable tool for assigning the absolute configuration of complex chiral molecules, including bridged bicyclic structures. researchgate.net

Synthesis of Hybrid Compounds Incorporating the 3-Azabicyclo[3.2.2]nonane Moiety

The 3-azabicyclo[3.2.2]nonane scaffold serves as a valuable building block for the creation of hybrid molecules, where it is combined with other pharmacologically relevant structures to create novel chemical entities. The nitrogen atom at the 3-position provides a convenient handle for derivatization, allowing for the attachment of various side chains and heterocyclic systems.

Development of Azabicyclo[3.2.2]nonane-Pyrimidine Hybrids

A significant area of research has been the development of hybrid compounds that link the 3-azabicyclo[3.2.2]nonane moiety to a pyrimidine (B1678525) ring. mdpi.comnih.gov The synthesis of these hybrids typically involves the nucleophilic substitution reaction between a 3-azabicyclo[3.2.2]nonane derivative and a suitably functionalized pyrimidine, such as a chloropyrimidine. mdpi.comnih.gov

For example, the reaction of a racemic 1-(pyrrolidin-1-yl)-3-azabicyclononane with 4-chloro-6-methylpyrimidin-2-amine in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in butan-1-ol yields the corresponding pyrimidine-substituted azabicyclononane. nih.gov The reaction conditions and the substitution patterns on both the bicyclic and pyrimidine rings can be varied to produce a library of hybrid compounds. mdpi.comnih.gov These syntheses highlight a modular approach to creating complex molecules by combining distinct structural motifs. mdpi.com

Table 1: Synthesis of an Azabicyclo[3.2.2]nonane-Pyrimidine Hybrid

Starting Material 1Starting Material 2Reagents/ConditionsProductYield
rac-1-(pyrrolidin-1-yl)-3-azabicyclononane4-chloro-6-methylpyrimidin-2-amineDIPEA, butan-1-ol, 48hrac-4-[(7R,8R)-7,8-diphenyl-1-(pyrrolidin-1-yl)-3-azabicyclo[3.2.2]nonan-3-yl]-6-methylpyrimidin-2-amine82%

Preparation of Analogues with Terminal Tetrazole or Sulfonamide Cores

Analogues of 3-azabicyclo[3.2.2]nonane featuring terminal tetrazole or sulfonamide groups have also been synthesized. nih.govnih.gov These functional groups are introduced to explore their influence on the properties of the parent molecule.

The synthesis of tetrazole-containing analogues can be achieved through multi-component reactions, such as the Ugi-azide reaction. nih.govmdpi.com This process involves reacting an N-(2-aminoalkyl)azabicyclononane intermediate with an aldehyde, tert-butylisocyanide, and trimethylsilylazide. This one-pot reaction efficiently constructs the tetrazole ring at the terminus of the side chain attached to the bicyclic nitrogen. nih.gov

For the preparation of sulfonamide derivatives, an N-(2-aminoalkyl)azabicyclononane can be reacted with various arylsulfonyl chlorides in the presence of a base like 4-dimethylaminopyridine (B28879) (4-DMAP) or DIPEA in an appropriate solvent such as dichloromethane. mdpi.com This straightforward acylation reaction forms the sulfonamide linkage.

Table 2: Synthetic Routes to Tetrazole and Sulfonamide Analogues

Target CoreKey IntermediateReaction TypeKey Reagents
TetrazoleN-(2-aminoalkyl)-3-azabicyclo[3.2.2]nonaneUgi-azide reactionAldehyde, tert-butylisocyanide, trimethylsilylazide
SulfonamideN-(2-aminoalkyl)-3-azabicyclo[3.2.2]nonaneSulfonylationArylsulfonyl chloride, base (e.g., 4-DMAP)

Advanced Synthetic Approaches to 3-Azabicyclo[3.2.2]nonane Structures

Investigations into Ring Opening and Ring Closure Reactions

The fundamental 3-azabicyclo[3.2.2]nonane skeleton is often constructed from more readily available starting materials through strategic ring rearrangement and closure reactions. One common approach begins with a bicyclo[2.2.2]octan-2-one. nih.govresearchgate.net This ketone can be converted into a lactam (a cyclic amide) through a Schmidt reaction. nih.govresearchgate.net The resulting lactam, which now contains the nitrogen atom within the ring system, is then reduced, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to yield the final 3-azabicyclo[3.2.2]nonane core. nih.govmdpi.com This sequence effectively inserts a nitrogen atom into the bicyclic framework. An alternative to the Schmidt reaction is the Beckmann rearrangement, which can also be used to form the necessary lactam intermediate from an oxime derived from the starting ketone. nih.gov These classical name reactions remain robust and reliable methods for the synthesis of such bridged heterocyclic systems.

Multi-component Reactions in the Synthesis of Substituted Azabicyclo[3.2.2]nonanes

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates substantial portions of all the starting materials. This approach aligns with the principles of green chemistry by minimizing waste, reducing the number of purification steps, and saving time and resources. mdpi.com The application of MCRs is particularly valuable in medicinal chemistry for the rapid generation of diverse molecular libraries. mdpi.comnih.gov

While MCRs have been widely applied to the synthesis of various heterocyclic scaffolds, their specific application for the direct construction of the 3-azabicyclo[3.2.2]nonane core is not extensively documented in current literature. nih.govnih.gov Conventional synthetic routes to this scaffold often involve multi-step procedures such as Mannich reactions or the functionalization of the pre-formed bicyclic amine. nih.govnih.govresearchgate.net

A notable example is the pseudo-five-component stereoselective synthesis of highly functionalized 3-azabicyclo[3.3.1]nona-2,7-dienes. researchgate.netdntb.gov.ua In this reaction, aromatic aldehydes, malononitrile, a cyanoacetate (B8463686) ester, and acetylacetone (B45752) react in a cascade fashion in the presence of a base. researchgate.net Pseudo-MCRs are one-pot processes where at least one reactant participates in multiple reaction steps. researchgate.net This particular reaction efficiently assembles a complex bicyclic structure with a high degree of functionalization and stereocontrol from simple, readily available starting materials. researchgate.net

Another relevant one-pot approach is the tandem Mannich annulation used to create 3-azabicyclo[3.3.1]nonane derivatives directly from aromatic ketones, paraformaldehyde, and dimethylamine. rsc.org This method showcases the ability to rapidly construct the core bicyclic structure from acyclic precursors.

The table below summarizes a pseudo-five-component reaction for the synthesis of substituted 3-azabicyclo[3.3.1]nonane derivatives, highlighting the reactants and conditions employed.

Reactant 1Reactant 2Reactant 3Reactant 4Catalyst/BaseSolventTemperature (°C)Resulting Scaffold
Aromatic AldehydeMalononitrileEthyl or Butyl CyanoacetateAcetylacetoneNaOHEthanol25(1S,5R,6R,9R)/(1R,5S,6S,9S)-2-amino-6,9-diaryl-7-acetyl-8-methyl-4-oxo-5-cyano-3-azabicyclo[3.3.1]nona-2,7-diene-1-carboxylic acids esters researchgate.net

These examples in the synthesis of related azabicyclic frameworks underscore the potential for developing novel MCRs for the efficient and diversity-oriented synthesis of substituted 3-azabicyclo[3.2.2]nonanes. The development of such methodologies would be a significant advancement, enabling rapid access to novel derivatives for various applications.

Structural Characterization and Spectroscopic Analysis of 3 Azabicyclo 3.2.2 Nonane 3 Propanamine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. The structures of novel N-(aminoalkyl)azabicyclo[3.2.2]nonanes are routinely confirmed using a combination of one- and two-dimensional NMR techniques. researchgate.netmdpi.comnih.gov

One-dimensional NMR provides the initial and fundamental layer of structural information. Proton (¹H) and Carbon-13 (¹³C) NMR spectra reveal the distinct chemical environments of hydrogen and carbon atoms within the molecule, respectively.

In the ¹H NMR spectrum of 3-Azabicyclo[3.2.2]nonane-3-propanamine, distinct signals are expected for the protons of the bicyclic cage and the propanamine side chain. The bridgehead protons of the azabicyclic system typically appear as broad multiplets. The methylene (B1212753) protons adjacent to the ring nitrogen (C2 and C4 positions) are shifted downfield due to the inductive effect of the nitrogen atom. The protons of the propyl chain exhibit characteristic chemical shifts and coupling patterns: the methylene group attached to the ring nitrogen (N-CH₂ -), the central methylene group (-CH₂-CH₂ -CH₂-), and the terminal aminomethylene group (-CH₂ -NH₂) would each give rise to distinct triplet signals, assuming first-order coupling.

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each chemically non-equivalent carbon atom. For the 3-azabicyclo[3.2.2]nonane core, the bridgehead carbons and the methylene carbons at various positions (C2/C4, C6/C7/C9, and C8) can be distinguished. The introduction of the N-propanamine substituent causes a downfield shift for the adjacent ring carbons (C2 and C4) compared to the unsubstituted parent compound. mdpi.com The three carbons of the propyl chain would also be clearly resolved.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data are estimated based on typical values for N-alkylated 3-azabicyclo[3.2.2]nonane analogues.

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Bicyclic Protons1.60 - 2.10 (m)25.0 - 40.0
Bridgehead Protons (C1, C5)~2.20 (br s)~35.0
C2-H, C4-H~2.80 - 3.00 (m)~53.0
N-CH₂ -CH₂-CH₂-NH₂~2.50 (t)~55.0
N-CH₂-CH₂ -CH₂-NH₂~1.70 (quintet)~28.0
N-CH₂-CH₂-CH₂ -NH₂~2.75 (t)~40.0
-NH₂Variable (br s)-

Note: (s) singlet, (t) triplet, (m) multiplet, (br) broad. Chemical shifts are referenced to TMS.

While 1D NMR provides primary assignments, 2D NMR experiments are indispensable for unambiguously establishing atomic connectivity. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to trace the connectivity within the bicyclic framework and, separately, along the propanamine chain. For instance, the signal for the N-CH₂ protons would show a correlation to the central -CH₂ - protons, which in turn would correlate with the terminal -CH₂ -NH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons, providing definitive ¹H-¹³C one-bond correlations. Each cross-peak in an HSQC spectrum corresponds to a C-H bond, linking the proton resonance on one axis to the carbon resonance on the other. This is crucial for assigning the complex and often overlapping methylene signals in the ¹³C spectrum of the bicyclic core.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This technique is vital for connecting different spin systems. For example, an HMBC experiment would show a correlation from the N-CH₂ protons of the side chain to the C2 and C4 carbons of the bicyclic ring, unequivocally confirming the point of attachment of the propanamine group to the ring nitrogen.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns under ionization. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula. For this compound (C₁₁H₂₂N₂), the expected exact mass can be calculated and compared with the experimental value to confirm its molecular formula.

Table 2: HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₁H₂₂N₂
Calculated Monoisotopic Mass182.17830
Expected Ion [M+H]⁺183.18577

Note: The measured m/z value from an HRMS experiment would be expected to match the calculated value to the third or fourth decimal place.

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) is often unstable and undergoes fragmentation. The resulting pattern of fragment ions is a reproducible fingerprint that can be used for structural elucidation. For aliphatic amines, a dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.

For this compound, several characteristic fragmentation pathways can be predicted:

Alpha-cleavage at the propyl chain, leading to the loss of an ethylamine (B1201723) radical (•CH₂CH₂NH₂) to form a stable iminium ion containing the bicyclic core. This would result in a significant peak at m/z 138.

Cleavage within the bicyclic ring system itself. The parent 3-azabicyclo[3.2.2]nonane shows a base peak at m/z 82. nist.gov A similar fragmentation involving the loss of the propanamine side chain and subsequent ring fragmentation is plausible.

Fragmentation yielding the 3-aminopropyl cation [CH₂CH₂CH₂NH₂]⁺ at m/z 72, although this is less common.

The most characteristic fragment is often the one formed by cleavage of the C-C bond beta to the ring nitrogen, resulting in a stable, resonance-stabilized iminium ion. The base peak would likely arise from the formation of the [M - CH₂NH₂]⁺ fragment or a related species.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is particularly useful for identifying the presence of specific functional groups. The structures of novel azabicyclo-nonane derivatives are often confirmed using IR spectroscopy. researchgate.netmdpi.com

For this compound, the IR spectrum would be dominated by absorptions corresponding to C-H, N-H, and C-N bonds.

N-H Vibrations: The primary amine (-NH₂) group will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching modes. An N-H bending (scissoring) vibration is also expected around 1590-1650 cm⁻¹.

C-H Vibrations: Aliphatic C-H stretching vibrations from the methylene groups of the bicyclic ring and the propyl chain will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. C-H bending vibrations will be observed in the 1350-1470 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibrations for the tertiary amine within the ring and the primary amine of the side chain will produce absorptions in the fingerprint region, typically between 1020-1250 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3300 - 3500Medium
C-H Stretch (aliphatic)2850 - 2960Strong
N-H Bend (scissoring)1590 - 1650Medium-Variable
C-H Bend (scissoring/bending)1350 - 1470Medium
C-N Stretch1020 - 1250Medium-Weak

X-Ray Crystallography for Solid-State Molecular Structure and Isomer Distinction

In the study of azabicyclo-nonane analogues, single-crystal X-ray analysis has been successfully employed to differentiate between isomers that would be difficult to distinguish by spectroscopic methods alone. mdpi.comresearchgate.net For instance, in the synthesis of complex N-(aminoalkyl)azabicyclo[3.2.2]nonanes, the precise connectivity and stereochemistry were unequivocally confirmed through crystal structure analysis. mdpi.com This technique is particularly powerful for assigning the absolute configuration of chiral centers. For related azabicyclo compounds, X-ray crystallography has been used to determine the absolute configuration of enantiomers, such as identifying the S- and R-enantiomers of a dual 5-HT1A and 5-HT7A receptor ligand. nih.gov

The data obtained from X-ray crystallography, such as unit cell dimensions, space group, and atomic coordinates, are typically deposited in crystallographic databases for public access. A hypothetical data table for a 3-azabicyclo[3.2.2]nonane derivative is presented below to illustrate the type of information generated.

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.721
b (Å)5.655
c (Å)31.405
β (°)93.16
Volume (ų)2787.7
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.344

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This method provides an experimental basis for determining the empirical formula of a synthesized molecule. The experimentally determined percentages of each element are compared against the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values serves as a crucial piece of evidence for the purity and confirmation of the compound's elemental composition.

For derivatives of 3-azabicyclo[3.2.2]nonane, elemental analysis is routinely used to validate the successful synthesis and purity of the final products. For example, in the synthesis of a series of ionic liquids based on N,N-dialkyl 3-azabicyclo[3.2.2]-nonaneium cations, elemental analysis was performed to confirm their composition. rsc.org The results are typically presented as a comparison between the experimentally found percentages and the calculated percentages for the expected molecular formula. rsc.org

The theoretical elemental composition of this compound (C₁₁H₂₃N₃) would be calculated as follows:

Molecular Weight: (11 * 12.01) + (23 * 1.01) + (3 * 14.01) = 132.11 + 23.23 + 42.03 = 197.37 g/mol

% Carbon (C): (132.11 / 197.37) * 100 ≈ 66.94%

% Hydrogen (H): (23.23 / 197.37) * 100 ≈ 11.77%

% Nitrogen (N): (42.03 / 197.37) * 100 ≈ 21.29%

An experimental result within ±0.4% of these theoretical values is generally considered acceptable evidence of the compound's identity and purity. The table below shows actual elemental analysis data reported for two analogues, demonstrating the application of this technique. rsc.org

CompoundFormulaElementCalculated (%)Found (%)
3-ethyl-3-methyl-3-azoniabicyclo[3.2.2]nonaneium iodideC₁₁H₂₂INC44.7544.79
H7.517.41
N4.744.48
3-butyl-3-methyl-3-azoniabicyclo[3.2.2]nonaneium bis(trifluoromethanesulfonyl)amideC₁₅H₂₈F₆N₂O₄S₂C37.9737.97
H5.955.61
N5.905.55

Computational and Theoretical Investigations of 3 Azabicyclo 3.2.2 Nonane 3 Propanamine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are indispensable tools for predicting and analyzing the behavior of molecules at the atomic and electronic levels. For a molecule such as 3-Azabicyclo[3.2.2]nonane-3-propanamine, these methods can reveal intricate details about its geometry, electronic state, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic State Analysis

Density Functional Theory (DFT) has become a popular and powerful method in computational chemistry for studying the electronic structure of molecules. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Prediction of Optimized Molecular Geometries

A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional structure, known as the optimized geometry. DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For this compound, this would involve optimizing the geometry of the bicyclic cage and the propanamine side chain to find the global minimum on the potential energy surface.

Illustrative Data Table: Predicted Geometric Parameters for this compound (DFT/B3LYP/6-31G)*

Parameter Bond/Angle Predicted Value
Bond Length C-N (ring) 1.47 Å
Bond Length C-C (ring) 1.54 Å
Bond Length N-C (side chain) 1.46 Å
Bond Angle C-N-C (ring) 112°
Dihedral Angle C-N-C-C (side chain) 180° (trans)

Note: The data in this table is illustrative and not based on actual published results for this specific molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. irjweb.com For this compound, the HOMO is likely to be localized on the nitrogen atoms, reflecting their nucleophilic character.

Illustrative Data Table: Frontier Molecular Orbital Energies of this compound (DFT/B3LYP/6-31G)*

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO 1.2
HOMO-LUMO Gap 7.7

Note: The data in this table is illustrative and not based on actual published results for this specific molecule.

Mapping of Molecular Electrostatic Potentials (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. In this compound, the lone pairs of the nitrogen atoms would be expected to be regions of high negative electrostatic potential.

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds and lone pairs. wikipedia.org NBO analysis can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals, which contributes to the stability of the molecule. For this compound, NBO analysis could reveal hyperconjugative interactions that stabilize the bicyclic framework and the side chain.

Illustrative Data Table: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP(1) N σ*(C-C) 2.5
σ(C-H) σ*(C-N) 1.8

Note: The data in this table is illustrative and not based on actual published results for this specific molecule. LP denotes a lone pair and σ denotes an antibonding orbital.*

Hartree-Fock (HF) Theory for Complementary Electronic Structure Calculations

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides a good starting point for more advanced calculations. wikipedia.org While it neglects electron correlation, it can still provide valuable qualitative insights into the electronic structure of molecules. fiu.edu HF calculations are often used to obtain an initial wavefunction and geometry that can then be refined using more sophisticated methods like DFT or post-Hartree-Fock methods. For this compound, HF theory would provide a baseline understanding of its electronic properties, which can be compared with the results from DFT to assess the importance of electron correlation effects.

Theoretical Prediction of Harmonic Vibrational Frequencies

The vibrational modes of molecules can be predicted with a high degree of accuracy using computational methods, primarily those based on Density Functional Theory (DFT). For the 3-azabicyclo[3.2.2]nonane scaffold, theoretical calculations are employed to determine its harmonic vibrational frequencies. These calculations involve optimizing the molecular geometry to find a stable energy minimum and then computing the second derivatives of the energy with respect to the atomic coordinates.

The resulting vibrational frequencies correspond to specific molecular motions, such as the stretching and bending of C-H, C-C, and C-N bonds, as well as more complex torsional and ring-puckering modes characteristic of the bicyclic system. For instance, studies on related heterocyclic compounds have demonstrated that DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can accurately predict vibrational spectra. derpharmachemica.com The characteristic stretching vibrations for C-N bonds in similar azo compounds are expected in the 1130–1200 cm⁻¹ region, while C-H stretching modes appear around 2900-3000 cm⁻¹. derpharmachemica.com Although a detailed frequency table for this compound is not prominently available in the reviewed literature, these computational approaches provide a powerful tool for interpreting experimental infrared (IR) and Raman spectra. derpharmachemica.comresearchgate.net The first several calculated frequencies are typically near zero and correspond to the translational and rotational modes of the molecule. faccts.de

Computational Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO properties of organic molecules can be assessed computationally, often using DFT calculations to determine parameters like the molecular dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). semanticscholar.orgjournaleras.com These properties are linked to the molecule's response to an applied electric field, such as that from a high-intensity laser.

For a molecule to exhibit significant NLO properties, it often requires an electron donor-acceptor system connected by a π-conjugated bridge to facilitate intramolecular charge transfer. nih.govresearchgate.net While the this compound structure is primarily a saturated aliphatic system, the lone pair of electrons on the nitrogen atoms can participate in charge transfer. Computational studies on various heterocyclic and organic compounds have shown that DFT methods can effectively predict NLO responses. semanticscholar.orgnih.gov The first hyperpolarizability (β) is a key indicator of second-order NLO activity. journaleras.com Although specific computational NLO data for this compound were not found in the surveyed literature, the established theoretical frameworks are available to perform such an assessment. researchgate.netnih.gov

Conformational Analysis and Molecular Dynamics Simulations

Exploration of Ground State Molecular Conformations and Conformational Preferences

The 3-azabicyclo[3.2.2]nonane core, which consists of a six-membered and a seven-membered ring, exhibits complex conformational behavior. Low-temperature NMR studies have revealed a dynamic equilibrium in the parent 3-azabicyclo[3.2.2]nonane structure. researchgate.net This process, which involves the equilibration of methylene (B1212753) protons adjacent to the nitrogen, has a free-energy of activation (ΔG#) of 5.9 kcal mol⁻¹. researchgate.net This dynamic behavior can be interpreted as either the ring inversion of the seven-membered ring or a limited pseudorotation of the six-membered ring. researchgate.net

Computational studies using Density Functional Theory (DFT) on [3.2.2] bicyclic diamine templates suggest that the ring system exists in two distinct low-energy orientations: a "chair-like" and a "boat-like" conformation. montclair.edu Notably, for the [3.2.2] system, these two conformations are predicted to be very similar in energy, with a low energy barrier of less than 9 kcal/mol between them. montclair.edu This contrasts with the related, more rigid [3.2.1] bicyclic systems, where chair-like conformations are more stable. montclair.edu The presence of multiple low-energy conformations is a critical feature of the molecule's structural landscape.

Understanding the Influence of Molecular Conformation on Reactivity

The conformational flexibility of the 3-azabicyclo[3.2.2]nonane system directly influences its chemical reactivity. The equilibrium between chair-like and boat-like conformers affects the steric accessibility of the nitrogen atoms and their lone pairs of electrons. The specific conformation adopted by the molecule can dictate how it interacts with other reactants or catalysts.

For instance, in reactions involving the nitrogen atom, such as alkylation or its function as a ligand in a metal complex, the less sterically hindered conformer would be expected to react more readily. The orientation of the propanamine side chain will also be dependent on the conformation of the bicyclic core, which in turn affects its ability to interact with biological targets or participate in chemical reactions. While many studies report on the synthesis and biological activity of derivatives, researchgate.netnih.govmdpi.com the explicit correlation between a specific conformation and a reaction outcome remains a subject for more detailed investigation. Molecular dynamics simulations can further elucidate this relationship by modeling the dynamic behavior of the molecule in a reactive environment over time. mdpi.com

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Prediction of Ligand Binding Affinities and Docking Scores

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as a derivative of 3-azabicyclo[3.2.2]nonane, might interact with a biological target like a protein receptor or enzyme. The output of a docking simulation is typically a binding affinity or docking score, which estimates the strength of the interaction, often in kcal/mol.

The 3-azabicyclo[3.2.2]nonane scaffold and its derivatives have been subject to numerous molecular docking studies to explore their potential as therapeutic agents. These compounds have been investigated as inhibitors of monoamine transporters, including the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT), which are important targets for neurological disorders. google.comacs.orgnih.gov Docking studies help to rationalize the structure-activity relationships observed in these series, providing insights into the key interactions that govern binding affinity. acs.org

For example, computational studies have identified the parent compound, 3-azabicyclo[3.2.2]nonane, as a potential ligand for the main protease of SARS-CoV-2. mdpi.com Another study involving docking against the tissue plasminogen activator receptor identified a favorable binding affinity, as detailed in the table below.

CompoundTarget ReceptorPredicted Docking Score (kcal/mol)
3-Azabicyclo[3.2.2]nonaneTissue Plasminogen Activator Receptor-6.183

These computational predictions are invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

Detailed Analysis of Ligand-Receptor Interaction Modes and Mechanisms

Computational studies have begun to elucidate the binding modalities of the 3-azabicyclo[3.2.2]nonane scaffold with various receptors. While specific detailed analyses for this compound are limited in publicly available research, general principles derived from related compounds and pharmacophore models offer valuable insights.

A more detailed understanding of the specific bonds and conformational changes involved in the binding of this compound to these receptors will require further dedicated computational studies, such as molecular dynamics simulations and more extensive docking analyses.

Computational Modeling of Potential Receptor Binding Sites (e.g., Sigma Receptors, Tissue Plasminogen Activator)

Computational modeling plays a crucial role in predicting and understanding the binding of small molecules like this compound to their receptor targets. These models provide a three-dimensional representation of the binding site and can predict the most likely binding pose and affinity of a ligand.

Sigma Receptors:

The 3-azabicyclo[3.2.2]nonane scaffold is a recognized component in various sigma receptor ligands. google.comgoogle.com Pharmacophore models for sigma-1 receptor ligands typically include a basic nitrogen atom and two hydrophobic regions. acs.orgnih.gov It is hypothesized that the nitrogen of the azabicyclic ring system of this compound would interact with a key acidic residue in the sigma-1 receptor binding site, while the bicyclic structure itself would occupy a hydrophobic pocket. The propanamine side chain would likely orient towards another hydrophobic or polar region of the binding site. While the precise amino acid residues involved in the binding of this specific compound are not yet detailed in published computational studies, the general features of the sigma receptor binding pocket suggest the involvement of aromatic and aliphatic residues.

For the sigma-2 receptor, which has a different structure and pharmacology, the binding mode would also be distinct. sigmaaldrich.com Ligand-based pharmacophore models for sigma-2 receptors also emphasize the importance of a basic amine and hydrophobic features. mdpi.com Computational studies on other 3-azabicyclo[3.2.2]nonane derivatives could provide a more concrete model for the binding of this compound to this receptor subtype.

Tissue Plasminogen Activator (tPA):

Computational docking studies have been used to investigate the interaction between the 3-azabicyclo[3.2.2]nonane core and the tissue plasminogen activator receptor. One such in silico analysis predicted a favorable binding affinity, as indicated by a significant docking score.

CompoundReceptorDocking Score (kcal/mol)
3-azabicyclo[3.2.2]nonaneTissue Plasminogen Activator–6.183

Mechanistic Investigations and Structure Activity Relationship Sar Studies of 3 Azabicyclo 3.2.2 Nonane 3 Propanamine and Analogues

Elucidation of Reaction Mechanisms in the Synthesis of 3-Azabicyclo[3.2.2]nonane-3-propanamine and Derivatives

The synthesis of the 3-azabicyclo[3.2.2]nonane ring system, the core of this compound, typically involves multi-step processes starting from more readily available bicyclic precursors. The elucidation of the reaction mechanisms is essential for optimizing reaction conditions and improving yields.

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively detailed in the literature, the general pathways for forming the core azabicyclic structure provide insight into the governing principles. The formation of the 3-azabicyclo[3.2.2]nonane system often originates from bicyclo[2.2.2]octan-2-ones. mdpi.comnih.gov Two common methods to expand the ring and introduce the nitrogen atom are the Beckmann rearrangement and the Schmidt reaction. mdpi.comnih.gov

These reactions are governed by the stability of the intermediates formed. In the Beckmann rearrangement, the migration of the alkyl group anti-periplanar to the leaving group on the oxime is a key step, driven by the formation of a stable nitrilium ion intermediate. The thermodynamics of the reaction favor the formation of the more stable lactam product. Similarly, in the Schmidt reaction, the addition of hydrazoic acid to the ketone is followed by a rearrangement that is thermodynamically driven towards the stable lactam. The subsequent reduction of the lactam to the cyclic amine is a highly favorable, typically irreversible step, often achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄). mdpi.com

The synthesis of the 3-azabicyclo[3.2.2]nonane core prominently features lactams as key, isolable intermediates. mdpi.comnih.gov Starting from bicyclo[2.2.2]octan-2-ones, the Beckmann rearrangement of the corresponding oxime or the Schmidt reaction with hydrazoic acid yields a lactam (an amide within a ring). mdpi.com This lactam intermediate is crucial as its subsequent reduction provides the final saturated azabicyclic ring system. mdpi.commdpi.com

For the synthesis of more complex derivatives, such as those with aminopyrimidine moieties, other key intermediates are generated. For example, N-(2-aminoalkyl) analogues are synthesized via carbamoylmethyl derivatives, which are then hydrogenated. mdpi.com The characterization of these intermediates is typically accomplished using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry, which confirm the structural transformations at each stage of the synthesis. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) of 3-Azabicyclo[3.2.2]nonane Derivatives

SAR studies on 3-azabicyclo[3.2.2]nonane derivatives have been instrumental in identifying compounds with potent biological activities, particularly as antiprotozoal agents. researchgate.netnih.govnih.gov These studies explore how systematic changes in the molecule's structure affect its biological efficacy.

Modifications to the side chain attached to the nitrogen of the 3-azabicyclo[3.2.2]nonane ring have a profound impact on activity and selectivity. Research has shown that attaching various basic side chains to the ring nitrogen can significantly alter antiplasmodial and antitrypanosomal activities. researchgate.netnih.gov For instance, the introduction of terminal tetrazole or sulfonamide moieties on an aminoalkyl side chain has been investigated, with some derivatives showing activity in the submicromolar range. mdpi.com The nature of the side chain influences factors such as basicity, polarity, and the ability to form hydrogen bonds, all of which are critical for target binding. nih.gov

The data below illustrates the impact of side chain modifications on the antiplasmodial activity against P. falciparum K1.

Compound Series Side Chain Attached to Ring Nitrogen Representative IC₅₀ (µM) against P. falciparum K1
AVarious basic side chainsActivities vary, with some in the submicromolar range.
BTerminal tetrazole on aminoalkyl chainSubmicromolar activity observed for potent derivatives.
CTerminal sulfonamide on aminoalkyl chainSubmicromolar activity observed for potent derivatives.

This table is a representation of findings discussed in the literature. mdpi.comresearchgate.net IC₅₀ values are indicative of potency.

The substitution pattern on both the bicyclic core and any appended aromatic or heterocyclic rings is a critical determinant of biological activity. researchgate.net Studies involving hybrids of azabicyclo-nonanes with pyrimidine (B1678525) rings have demonstrated that the activity and selectivity are strongly dependent on the substitution pattern of both ring systems. mdpi.comnih.gov

For example, in a series of 3-azabicyclo-nonane pyrimidine hybrids, compounds with 2,6-diamino or 2-amino-6-methyl substitutions on the pyrimidine ring were found to be the most active against P. falciparum. mdpi.com In contrast, derivatives with 2-dialkylamino or 2-chloropyrimidine (B141910) moieties were generally less active and selective. mdpi.com This highlights that even minor changes in the substitution pattern can lead to significant differences in functional efficacy, likely due to altered binding interactions with the biological target.

The following table summarizes the effect of pyrimidine substitution on antiplasmodial activity.

Azabicyclo-nonane Core Pyrimidine Substituent Activity against P. falciparum NF54
3-Azabicyclo[3.2.2]nonane2,6-diaminoHigh (IC₅₀ = 0.023–0.088 µM)
3-Azabicyclo[3.2.2]nonane2-amino-6-methylHigh (IC₅₀ = 0.023–0.088 µM)
3-Azabicyclo[3.2.2]nonane2-dialkylaminoLower (IC₅₀ = 0.087–5.29 µM)
3-Azabicyclo[3.2.2]nonane2-chloroLower (IC₅₀ = 0.281–1.49 µM)

Data synthesized from findings reported in the literature. mdpi.com

The specific placement of the nitrogen atom within the bicyclic framework (e.g., 2-azabicyclo[3.2.2]nonane vs. 3-azabicyclo[3.2.2]nonane) has been shown to be a crucial factor influencing biological activity. mdpi.comnih.govresearchgate.net Comparative studies of isomeric azabicyclo-nonane pyrimidine hybrids revealed that the 3-aza derivatives were often more active against P. falciparum than their 2-aza counterparts. mdpi.com

Investigation of Specific Molecular Interactions Governing Observed Activity

The biological activity of this compound and its analogues is predicated on their specific interactions with protein targets. The nature and strength of these interactions dictate the compound's affinity, efficacy, and selectivity.

Understanding Principles of Ligand-Protein Recognition

The interaction between a ligand, such as a 3-azabicyclo[3.2.2]nonane derivative, and its protein receptor is a multifaceted process governed by a variety of non-covalent forces. americanpharmaceuticalreview.comnih.gov These interactions, though individually weak, collectively contribute to the stability of the ligand-receptor complex, which can lead to a measurable biological response. americanpharmaceuticalreview.com Key principles of this recognition process include:

Hydrophobic Interactions: The non-polar bicycloalkane core of the 3-azabicyclo[3.2.2]nonane structure readily engages with hydrophobic pockets within the binding sites of target proteins. These interactions are crucial for the initial recognition and anchoring of the ligand.

Hydrogen Bonding: The nitrogen atom within the bicyclic system, as well as the primary amine of the propanamine side chain, can act as hydrogen bond acceptors and donors, respectively. These directional interactions with specific amino acid residues (e.g., serine, threonine, tyrosine, or backbone amides) are critical for orienting the ligand correctly within the binding site and contribute significantly to binding affinity.

Ionic Interactions: The protonated amine group of the propanamine side chain can form strong ionic bonds (salt bridges) with negatively charged amino acid residues, such as aspartate or glutamate, on the receptor surface.

Van der Waals Forces: These are weak, short-range attractions that occur between all atoms and are significant in ensuring a snug fit of the ligand within the binding pocket.

The precise combination and geometry of these interactions determine the ligand's affinity for its target. americanpharmaceuticalreview.com For instance, in the context of nicotinic acetylcholine (B1216132) receptors (nAChRs), the azabicyclic ring mimics the spatial arrangement of the natural ligand acetylcholine, allowing it to fit into the receptor's binding site. The nitrogen atom is crucial for key interactions within the aromatic box of the receptor binding site.

Exploration of Selectivity Profiles across Different Biological Targets

Analogues of 3-Azabicyclo[3.2.2]nonane have been investigated against a range of biological targets, demonstrating varying degrees of selectivity. This selectivity is a critical aspect of drug design, as it minimizes off-target effects.

Research into this class of compounds has revealed activity against several receptor families:

Nicotinic Acetylcholine Receptors (nAChRs): Derivatives of 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane have been shown to be highly selective agonists of α7 nAChRs. openmedicinalchemistryjournal.com One such analogue, TC-1698, exhibited a high affinity for α7 nAChRs with a Ki of 11 nM, while showing little to no affinity for other receptor types at concentrations up to 10 μM. openmedicinalchemistryjournal.com The size and structure of the azabicyclic ring play a significant role in conferring selectivity for different nAChR subtypes, such as α4β2, α6β2, and α7. nih.gov

Protozoan Parasites: Various 3-azabicyclo[3.2.2]nonane derivatives have demonstrated potent activity against Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (the causative agent of African sleeping sickness). researchgate.netmdpi.com The selectivity for the parasite over mammalian cells is a key parameter, often expressed as a selectivity index (SI). For example, some hybrid molecules of 3-azabicyclo-nonane and 2-aminopyrimidine (B69317) show high activity against P. falciparum and also high selectivity, with SI values reaching over 1000 in some cases. mdpi.com

Other Targets: This structural motif has also been explored for its activity at other central nervous system targets, including muscarinic receptors. nih.gov The antitussive activity of some derivatives has also been reported. nih.gov

The following table summarizes the activity of various 3-azabicyclo[3.2.2]nonane analogues against different biological targets, illustrating their selectivity profiles.

Compound AnalogueTargetActivitySelectivity
2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane (TC-1698)α7 nAChRKi = 11 nMHigh selectivity over other nAChR subtypes and other receptors. openmedicinalchemistryjournal.com
3-azabicyclo-nonane pyrimidine hybridP. falciparum NF54IC50 = 0.072 µMHighly selective (SI = 1013). mdpi.com
N-(Aminoalkyl)azabicyclo[3.2.2]nonane-tetrazole derivativeP. falciparum NF54IC50 = 0.252 µMLow selectivity due to high cytotoxicity. mdpi.com
N-(Aminoalkyl)azabicyclo[3.2.2]nonane-sulfonamide derivativeT. b. rhodesienseIC50 = 0.647 µMLow selectivity due to high cytotoxicity. mdpi.com

Application of Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods, including computational structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for understanding and predicting the biological activity of compounds like this compound and its analogues. jocpr.com

QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org This is achieved by calculating various molecular descriptors that quantify different aspects of the molecules' physicochemical properties, such as:

Electronic properties: (e.g., partial charges, dipole moment) which influence electrostatic interactions.

Steric properties: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule and its fit within a receptor.

Hydrophobic properties: (e.g., logP) which are crucial for membrane permeability and hydrophobic interactions with the target.

Topological properties: which describe the connectivity of atoms within the molecule.

A 3D-QSAR study on a series of 8-azabicyclo[3.2.1]octane analogues as muscarinic receptor antagonists provides a relevant example of this approach. nih.gov In this study, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build predictive models. The high correlation coefficients (q² > 0.8 and r² > 0.98) indicated that the models were robust and could be used to predict the activity of new, unsynthesized compounds. nih.gov Such models generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity, thereby guiding the design of more potent analogues.

Molecular docking is another computational technique that has been applied to this class of compounds. It involves placing a ligand into the three-dimensional structure of a protein's binding site to predict its binding mode and affinity. Docking studies on azabicyclic sulfonamides with the N-acylethanolamine-hydrolyzing acid amidase (NAAA) have shown a binding mode characterized by hydrogen bonds and hydrophobic interactions, which helps to explain the observed SAR. acs.org

While a specific QSAR model for this compound was not found, the principles derived from studies on similar azabicyclic systems are applicable. These computational approaches are invaluable for rational drug design, enabling the prioritization of compounds for synthesis and testing, thus accelerating the discovery of new therapeutic agents. jocpr.com

Applications in Advanced Biochemical Probes and Tool Compounds Research

Design and Development of 3-Azabicyclo[3.2.2]nonane-3-propanamine as a Molecular Probe

Molecular probes are essential tools in chemical biology for identifying and validating new drug targets. The development of probes based on the 3-azabicyclo[3.2.2]nonane core involves strategic chemical modifications to interact with specific proteins and elucidate their function.

The design of specific biochemical probes built upon the azabicyclo[3.2.2]nonane scaffold is guided by several key principles aimed at optimizing interactions with biological targets. Conformational restriction is a primary advantage of this scaffold; its rigid structure reduces the entropic penalty upon binding to a target protein, which can lead to higher affinity. montclair.edu This rigidity also allows for the creation of ligands that mimic the low-energy conformations of more flexible molecules, such as 1,3-diaminopropane, making them effective substitutes in structure-activity relationship (SAR) studies. montclair.edu

Key design considerations include:

Introduction of a Linker: For probes intended for target capture, a linker arm, such as the propanamine side chain in this compound, is attached to the core scaffold. This linker provides a point of attachment for reporter tags (like fluorescent dyes or biotin) or for immobilization on an affinity matrix, without interfering with the scaffold's binding to its target protein.

Pharmacophore Elements: The scaffold is decorated with specific functional groups (pharmacophore elements) that are recognized by the target. For many receptors, a basic nitrogen atom, like the one inherent in the azabicyclo ring, is a critical feature for binding.

Modulation of Physicochemical Properties: The scaffold can be modified to fine-tune properties such as lipophilicity and solubility, which are crucial for cell permeability and utility in biological assays.

Probe-based chemical proteomics is a powerful strategy for drug discovery, and compounds derived from the 3-azabicyclo[3.2.2]nonane scaffold are well-suited for this approach. mdpi.com The general workflow involves designing a probe that incorporates the scaffold as a recognition element, a reactive group or affinity tag, and a linker. mdpi.com

The utility of these probes in chemical biology includes:

Target Enrichment: A probe molecule, such as a biotinylated derivative of this compound, can be incubated with cell or tissue lysates. The probe binds to its specific protein target(s), and the resulting probe-protein complex can be captured using affinity chromatography (e.g., streptavidin beads).

Protein Identification: Once isolated, the captured proteins are identified using mass spectrometry. This process, known as compound-centric chemical proteomics, helps to uncover the molecular targets responsible for the biological activity of a class of compounds. mdpi.com

Imaging and Localization: By attaching a fluorescent tag to the scaffold, researchers can visualize the subcellular localization of the target protein in cells, providing insights into its biological function.

Exploration of Sigma Receptor Ligands and Their Binding Characteristics

The azabicyclo[3.2.2]nonane framework has been incorporated into numerous ligands targeting sigma receptors, which are implicated in a variety of cellular functions and are overexpressed in many types of cancer cells. nih.govfrontiersin.orgnih.gov These receptors are classified into two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂).

Radioligand binding assays are the primary method for determining the affinity and selectivity of new compounds for sigma receptor subtypes. These studies typically use tritium-labeled ([³H]) ligands known to bind to these receptors. For instance, ³H-pentazocine is often used to selectively label σ₁ receptors, while [³H]di-o-tolylguanidine ([³H]DTG) binds to both σ₁ and σ₂ receptors with high affinity. nih.gov

To determine the affinity for the σ₂ receptor specifically, competition binding assays are performed using [³H]DTG in the presence of an unlabelled compound that masks the σ₁ sites, thereby allowing for the selective measurement of binding to σ₂ sites. nih.gov The affinity of a test compound, such as a derivative of 3-azabicyclo[3.2.2]nonane, is determined by its ability to displace the radioligand. The resulting inhibition constant (Ki) value quantifies the compound's binding affinity. A series of bridged piperazine (B1678402) derivatives based on the related 6,8-diazabicyclo[3.2.2]nonane scaffold were evaluated for their affinity toward sigma receptors, with some compounds showing high σ₁ affinity (Ki = 11 nM). nih.gov

RadioligandPrimary Target(s)Typical Use
³H-pentazocineSigma-1 (High Affinity)Selective labeling and quantification of σ₁ receptors.
[³H]DTG (di-o-tolylguanidine)Sigma-1 and Sigma-2Used with a σ₁ masking agent (e.g., unlabeled (+)-pentazocine) to quantify σ₂ receptors. nih.gov

Due to the structural diversity of sigma receptor ligands and the limited availability of high-resolution receptor structures, ligand-based pharmacophore models have been crucial for rational drug design. nih.govacs.org These models define the essential three-dimensional arrangement of chemical features required for a molecule to bind to sigma receptors.

Early and influential models, such as those proposed by Gilligan and Glennon, identified key features for σ₁ receptor binding:

A central basic nitrogen atom, which is a core feature of the 3-azabicyclo[3.2.2]nonane ring system. nih.govresearchgate.net

Two hydrophobic or aromatic regions flanking the basic nitrogen at specific distances. nih.govresearchgate.net

Optionally, a hydrogen-bonding site located between the nitrogen and one of the hydrophobic areas. acs.org

These models provide a framework for designing new ligands based on the 3-azabicyclo[3.2.2]nonane scaffold. The rigid bicyclic core serves as an anchor for the basic nitrogen, while the propanamine side chain and other substitutions can be tailored to fit the hydrophobic pockets of the receptor's binding site.

Pharmacophore FeatureDescriptionRelevance to 3-Azabicyclo[3.2.2]nonane Scaffold
Basic NitrogenA positively ionizable amine group essential for interaction. nih.govThe nitrogen atom within the bicyclic ring system.
Hydrophobic/Aromatic GroupsTwo regions that interact with nonpolar pockets in the receptor. researchgate.netCan be incorporated as substituents on the scaffold or side chain.
Hydrogen Bond Donor/AcceptorAn optional feature that can enhance binding affinity. acs.orgCan be added via functional groups on substituents.

Investigation of Other Receptor and Enzyme Binding Profiles

The versatility of the 3-azabicyclo[3.2.2]nonane scaffold has led to its exploration in developing ligands for a range of other biological targets beyond sigma receptors.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Derivatives of the related 1-azabicyclo[3.2.2]nonane and 1,4-diazabicyclo[3.2.2]nonane scaffolds have been developed as highly selective and potent agonists for the α7 subtype of nAChRs. openmedicinalchemistryjournal.comresearchgate.net For example, 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (TC-1698) exhibited a Ki of 11 nM for α7 nAChRs in rat hippocampal membranes. SSR180711, a 1,4-diazabicyclo[3.2.2]nonane derivative, also showed high affinity for human and rat α7 nAChRs (Ki = 14 nM and 22 nM, respectively). openmedicinalchemistryjournal.com These findings highlight the suitability of the bicyclo[3.2.2]nonane core for interacting with this class of ion channels.

Topoisomerase II: Certain thiosemicarbazone complexes incorporating a 4N-azabicyclo[3.2.2]nonane structure have been investigated as inhibitors of Topoisomerase II, an essential enzyme in DNA replication and a target for anticancer agents. snmjournals.org Radiolabeled copper complexes of these compounds were developed for PET imaging of Topoisomerase II expression in tumors. snmjournals.org

Antiprotozoal Targets: A significant body of research has demonstrated the efficacy of 3-azabicyclo[3.2.2]nonane derivatives against various protozoan parasites. These compounds have shown in vitro activity against Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (the pathogen responsible for African sleeping sickness). researchgate.netnih.govnih.govmdpi.com The specific molecular targets within the parasites are varied, but the scaffold has proven to be a robust starting point for developing novel antiprotozoal agents.

Antitussive Activity: Early research identified Mannich bases derived from 3-azabicyclo[3.2.2]nonane as having potent antitussive (cough-suppressing) activity, with one compound in a series demonstrating potency comparable to codeine. nih.gov

Interactions with Tissue Plasminogen Activator Receptors as Determined by Molecular Docking

Molecular docking simulations have been employed to investigate the potential of the 3-azabicyclo[3.2.2]nonane core to interact with key biological targets. One such study focused on the tissue plasminogen activator (tPA) receptor, a critical component in the fibrinolytic system. In a computational analysis of various natural compounds, the parent scaffold, 3-azabicyclo[3.2.2]nonane, was docked against the tPA receptor (PDB ID: 1A5H) to predict its binding affinity. The study revealed a notable docking score, suggesting a favorable interaction. researchgate.net This finding indicates that the bicyclic amine structure could serve as a foundational element for designing novel ligands targeting the tPA receptor.

Table 1: Molecular Docking Performance of 3-Azabicyclo[3.2.2]nonane

Compound Target Receptor PDB ID Docking Score (kcal/mol)

Exploration of Potential for Squalene (B77637) Synthase Inhibition Based on Related Bridged Nitrogen Heterocycles

While direct inhibitory studies of this compound on squalene synthase (SQS) are not extensively documented, research on structurally analogous bridged nitrogen heterocycles provides a strong rationale for its potential in this area. Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway. Potent inhibitors of SQS have been developed using the quinuclidine (B89598) scaffold (1-azabicyclo[2.2.2]octane), which shares structural similarities with the 3-azabicyclo[3.2.2]nonane system. acs.org

For instance, compounds like 3-(biphenyl-4-yl)-3-hydroxyquinuclidine (B1667483) have demonstrated high inhibitory potency against rat microsomal SQS. acs.orgmdpi.com The rigid, bicyclic nature of these compounds is considered a key structural requirement for activity. acs.org The exploration of these related structures suggests that the 3-azabicyclo[3.2.2]nonane core could be a viable alternative scaffold for designing novel SQS inhibitors. The slightly different geometry and nitrogen placement compared to the quinuclidine core could offer opportunities for developing inhibitors with unique selectivity and pharmacokinetic profiles.

Table 2: Squalene Synthase Inhibitory Activity of Related Bridged Heterocycles

Compound Scaffold Potency (IC₅₀ or K'i) Target
3-(Biphenyl-4-yl)-3-hydroxyquinuclidine (BPQ-OH) Quinuclidine K'i = 15 nM Squalene Synthase
3-(Biphenyl-4-yl)quinuclidine (BPQ) Quinuclidine K'i = 12 nM Squalene Synthase

Studies on Interactions with Excitatory Amino Acid (EAA) Receptors

The 3-azabicyclo[3.2.2]nonane ring system has been incorporated into molecules designed to interact with neuronal excitatory amino acid (EAA) receptors. google.com These receptors, including the N-methyl-D-aspartate (NMDA), kainate (KA), and quisqualate (QUIS) subtypes, are crucial for synaptic transmission and plasticity in the central nervous system. google.com Overstimulation of EAA receptors can lead to excitotoxic neuronal damage. Consequently, compounds that modulate these receptors are of significant interest for treating neurotoxic injuries. google.com The inclusion of the 3-azabicyclo[3.2.2]nonane moiety in potential EAA receptor ligands highlights its utility as a structural component for creating tool compounds to study neurochemical pathways and as a starting point for therapeutics aimed at mitigating neurotoxicity. google.com

Future Directions in Biochemical Probe Development and Chemical Biology Applications of 3-Azabicyclo[3.2.2]nonane Derivatives

The versatility of the 3-azabicyclo[3.2.2]nonane scaffold continues to open new avenues in biochemical research and chemical biology. Its derivatives are being explored for a range of advanced applications beyond traditional pharmacology, positioning it as a valuable framework for creating next-generation molecular tools.

One promising direction is the development of radiolabeled probes for in vivo imaging. For example, thiosemicarbazone derivatives of 4N-azabicyclo[3.2.2]nonane have been complexed with Copper-64 (⁶⁴Cu) to create radiopharmaceuticals for Positron Emission Tomography (PET) imaging. These agents are designed to visualize the expression of biological targets like topoisomerase II in tumors, offering a non-invasive method to study cancer biology and potentially guide treatment.

Furthermore, the scaffold has been identified as a key component in the development of inhibitors for critical signaling enzymes, such as phosphatidylinositol 3-kinases (PI3Ks). googleapis.comgoogle.com PI3K inhibitors are of high interest in oncology, and the incorporation of the 3-azabicyclo[3.2.2]nonane moiety into these inhibitors demonstrates its potential for creating highly specific probes to dissect complex cellular signaling cascades. googleapis.com The extensive body of research on the antiprotozoal activities of this class of compounds also points to its utility in developing chemical probes to study parasitic diseases. researchgate.netnih.gov These diverse applications underscore the significant potential of 3-azabicyclo[3.2.2]nonane derivatives as adaptable tools for elucidating biological function and developing novel diagnostic and therapeutic strategies.

Table 3: Mentioned Compounds

Compound Name
This compound
3-Azabicyclo[3.2.2]nonane
3-(Biphenyl-4-yl)-3-hydroxyquinuclidine
3-(Biphenyl-4-yl)quinuclidine
3-[4-(Pyrid-4-yl)phenyl]-3-hydroxyquinuclidine
4N-azabicyclo[3.2.2]nonane thiosemicarbazone
Quinuclidine

Q & A

Q. Table 1: Representative Synthetic Methods

Reaction TypeReagents/ConditionsProduct ExampleReference
Mannich ReactionKetone, formaldehyde, ethanol, 70°Cβ-Aminoketones (e.g., Type I–III bases)
Haloamine Condensation2-Chloro-10-phenothiazine, butanol, ΔPhenothiazinyl-ethyl derivatives
Quaternary Salt FormationDimethylaminoethyl halides, butanolHypotensive agents

Advanced: How does the dynamic disorder of 3-Azabicyclo[3.2.2]nonane in clathrasil frameworks affect crystallographic analysis?

Methodological Answer:
In clathrasil Sigma-2, the guest molecule exhibits dynamic disorder due to weak host-guest interactions, leading to:

  • High displacement parameters (U values) for carbon atoms.
  • Electron density ambiguities resolved by fixing occupancy factors (e.g., 0.5 for disordered carbons) .
  • Comparison with dodecasil 3C and 1H shows distinct Si-O bond lengths (1.59–1.62 Å vs. 1.61–1.64 Å) and angles (145–160° vs. 140–155°), impacting material porosity .

Q. Table 2: Crystallographic Data for Clathrasil Sigma-2

ParameterValueReference
Synthesis Temperature433 K
Density2.01(2) g/cm³
Space GroupP6/mmm
Refinement MethodSHELXL-97

Basic: What spectroscopic techniques validate the structure of 3-Azabicyclo[3.2.2]nonane derivatives?

Methodological Answer:

  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 154 for nitroso derivatives) confirm molecular weight .
  • X-ray Diffraction : Resolves bicyclic geometry and guest-host interactions in clathrasils (e.g., atomic coordinates in Table 2 of ).
  • NMR : Distinct signals for bridgehead protons (δ 1.5–2.5 ppm) and nitrogen-bound substituents .

Advanced: How do structural modifications influence the hypotensive activity of 3-Azabicyclo[3.2.2]nonane derivatives?

Methodological Answer:

  • Quaternary Salts : N,N-Dimethylaminoethyl derivatives show prolonged blood pressure reduction in hypertensive rats due to enhanced bioavailability .
  • Substituent Effects : Bulky groups (e.g., phenothiazinyl) reduce CNS penetration but improve peripheral activity .
  • In Vivo Testing : Dosing at 5–20 mg/kg (oral/IP) in rat models; efficacy assessed via systolic pressure monitoring over 24–72 hours .

Advanced: What computational evidence supports 3-Azabicyclo[3.2.2]nonane’s interaction with Wnt pathway targets?

Methodological Answer:

  • Molecular Docking : Favorable binding with proteins 1A5H (anthelmintic target) and 1ERR (metabolic regulator) via hydrophobic pockets and hydrogen bonds .
  • Binding Affinity : Predicted ΔG values ≤ -7.5 kcal/mol suggest strong interactions.
  • Implications : Potential for repurposing in cancer research (e.g., endometrial cancer via 1SA0 modulation) .

Basic: How is 3-Azabicyclo[3.2.2]nonane classified in heterocyclic systems?

Methodological Answer:
Classified under CPC C07D 295/10 as a polymethylene-imine ring with substituents on nitrogen (e.g., doubly bonded oxygen/sulfur). Key features include:

  • Bicyclic scaffold with bridgehead nitrogen.
  • Eligibility for derivatives with pharmacophores (e.g., sulfonamides, esters) .

Advanced: What strategies resolve electron density ambiguities in X-ray studies of disordered derivatives?

Methodological Answer:

  • Occupancy Refinement : Fixing carbon occupancies to 0.5–0.7 to account for dynamic disorder .
  • Displacement Parameters : High Uiso values (~0.15 Ų) indicate thermal motion.
  • Comparative Analysis : Contrast with ordered clathrasils (e.g., dodecasil 3C) to validate refinement protocols .

Basic: What pharmacological screening models are used for 3-Azabicyclo[3.2.2]nonane derivatives?

Methodological Answer:

  • Hypertensive Rats : Unanesthetized models assess hypotensive duration (e.g., 12–48 hours post-dose) .
  • CNS Activity : Motor coordination tests (e.g., rotarod) for sedative/hypnotic effects .
  • In Silico Screens : Docking against kinase targets (e.g., Wnt pathway) to prioritize synthesis .

Advanced: How do Si-O structural variations in clathrasils impact host-guest compatibility?

Methodological Answer:

  • Bond Length/Angle : Shorter Si-O bonds (1.59 Å vs. 1.64 Å in dodecasils) increase framework rigidity.
  • Oxygen Displacement : Higher thermal parameters in Sigma-2 suggest greater flexibility, enhancing guest encapsulation .

Advanced: What are the challenges in synthesizing 3-azabicyclo[3.2.2]nonane-containing polymers?

Methodological Answer:

  • Steric Hindrance : Bulky bicyclic groups limit monomer reactivity; use low-temperature radical polymerization.
  • Solubility : Polar solvents (DMF/DMSO) required for cyclobutanone derivatives (e.g., 2,2,4,4-tetramethyl-3-substituted analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.